Cas no 1456436-79-5 (ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate)
ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[2-(4-bromophenoxy)ethyl]-N-methyl-, ethyl ester
- ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate
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- MDL: MFCD20142468
- Inchi: 1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3
- InChI Key: HDTQMFBSRPVMTO-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)N(CCOC1=CC=C(Br)C=C1)C
ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-201567-0.05g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 0.05g |
$94.0 | 2023-09-16 | |
| Enamine | EN300-201567-0.1g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 0.1g |
$140.0 | 2023-09-16 | |
| Enamine | EN300-201567-0.25g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 0.25g |
$200.0 | 2023-09-16 | |
| Enamine | EN300-201567-0.5g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 0.5g |
$374.0 | 2023-09-16 | |
| Enamine | EN300-201567-1.0g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-201567-2.5g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 2.5g |
$978.0 | 2023-09-16 | |
| Enamine | EN300-201567-5.0g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 5.0g |
$1448.0 | 2023-03-01 | |
| Enamine | EN300-201567-10.0g |
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 10.0g |
$2146.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00967684-1g |
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 1g |
¥2737.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00967684-5g |
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate |
1456436-79-5 | 95% | 5g |
¥7931.0 | 2023-04-10 |
ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate
Comprehensive Overview of Ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate (CAS No. 1456436-79-5)
Ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate (CAS No. 1456436-79-5) is a specialized carbamate derivative with significant applications in agrochemical and pharmaceutical research. This compound, characterized by its unique bromophenoxy and ethylcarbamate functional groups, has garnered attention for its potential role in pesticide formulation and enzyme inhibition studies. As the demand for sustainable crop protection solutions grows, researchers are increasingly exploring its structure-activity relationships to develop next-generation agrochemicals with improved efficacy and environmental profiles.
The molecular structure of Ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate features a 4-bromophenoxy moiety linked to an N-methylcarbamate group through an ethyl spacer. This configuration contributes to its bioactive properties, making it a subject of interest in molecular design for plant growth regulators. Recent studies highlight its potential as a cholinergic modulator, aligning with current trends in precision agriculture where targeted pest management solutions are prioritized. The compound's lipophilicity and hydrogen bonding capacity are frequently discussed in QSAR modeling forums, reflecting industry focus on computational chemistry approaches.
In synthetic chemistry, CAS 1456436-79-5 serves as a valuable intermediate for constructing heterocyclic compounds with potential biological activities. Its bromine substituent offers versatile cross-coupling opportunities, particularly in palladium-catalyzed reactions – a hot topic in green chemistry discussions. Laboratories optimizing microwave-assisted synthesis protocols often reference this compound due to its reaction efficiency under controlled conditions. These applications resonate with the growing industrial biotechnology sector's emphasis on atom economy and waste reduction.
Analytical characterization of Ethyl N-2-(4-bromophenoxy)ethyl-N-methylcarbamate typically involves advanced techniques like HPLC-MS and NMR spectroscopy, addressing the pharmaceutical industry's need for impurity profiling. The compound's chromatographic behavior is frequently compared with newer carbamate analogs in method development studies. This aligns with current quality-by-design (QbD) paradigms in API manufacturing, where structural elucidation plays a crucial role in regulatory compliance.
Environmental fate studies of 1456436-79-5 contribute to ongoing debates about biodegradable agrochemicals. Its hydrolytic stability and soil adsorption characteristics are examined in context with ecotoxicology guidelines – a critical consideration given increasing EU REACH regulations. These discussions intersect with popular searches about green alternatives in crop protection, making the compound relevant to environmental impact assessments.
From a commercial perspective, N-methylcarbamate derivatives like this compound are witnessing renewed interest due to patent expirations and opportunities for generic formulations. The 4-bromophenoxy modification specifically attracts attention in IP strategy discussions, particularly for novel mode-of-action claims. These aspects connect with trending queries about agrochemical innovation and molecular patentability in specialty chemicals markets.
Ongoing research explores the compound's potential in synergistic formulations, particularly with biological pesticides – a rapidly growing segment responding to organic farming demands. Its systemic activity profile makes it a candidate for seed treatment applications, addressing common search topics about sustainable delivery systems. These developments position CAS 1456436-79-5 at the intersection of conventional and emerging agricultural technologies.
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